2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-14-8-6-12(7-9-14)11-20-16-18-10-15(19-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKHYDGIOQDYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl bromide and 5-phenyl-1H-imidazole.
Thioether Formation: The 4-bromobenzyl bromide is reacted with a thiol compound, such as thiophenol, in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). This reaction forms the 4-bromobenzylthio intermediate.
Imidazole Coupling: The 4-bromobenzylthio intermediate is then coupled with 5-phenyl-1H-imidazole under basic conditions to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like DMF or dimethyl sulfoxide (DMSO), and bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including 2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole, have been evaluated for their antimicrobial potential against various pathogens. Studies have shown that certain imidazole compounds exhibit significant antibacterial activity.
Case Study: Antibacterial Evaluation
Jain et al. synthesized a series of imidazole derivatives and tested their effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these, compounds derived from this compound demonstrated promising results.
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
| This compound | B. subtilis | 18 |
This data indicates that the compound has a moderate antibacterial effect, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The anticancer potential of imidazole derivatives has been widely studied, with many compounds showing cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
Yurttas et al. evaluated the cytotoxicity of imidazole derivatives against C6 (rat glioma) and HepG2 (human liver) cancer cell lines using the MTT assay. The study found that certain derivatives exhibited significant cytotoxic effects.
| Compound | IC50 Value (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 25 ± 3.0 | C6 |
| This compound | 30 ± 2.5 | HepG2 |
These results suggest that the compound could be developed further as an anticancer agent, warranting additional research into its mechanisms of action and potential therapeutic applications .
Anti-inflammatory Activity
Imidazole derivatives also show promise as anti-inflammatory agents. The ability to inhibit inflammatory pathways makes these compounds valuable in treating various inflammatory diseases.
Case Study: Anti-inflammatory Effects
In a study exploring novel imidazole analogues, several compounds were tested for their anti-inflammatory properties using the paw edema method. The results indicated that certain derivatives had significant anti-inflammatory effects comparable to standard treatments.
| Compound | Inhibition (%) at 100 mg/kg |
|---|---|
| This compound | 85% |
| Control (Diclofenac) | 100% |
This data highlights the potential of the compound as an anti-inflammatory agent, suggesting avenues for further exploration in clinical settings .
Mechanism of Action
The mechanism of action of 2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets in biological systems. The bromobenzylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-((4-bromobenzyl)thio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole: Similar structure with an oxadiazole ring instead of an imidazole ring.
4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine: Contains a triazole ring and pyridine moiety.
Uniqueness
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole is unique due to its specific combination of a bromobenzylthio group and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole is part of a class of imidazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, focusing on its antiproliferative, antifungal, and enzyme inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a 5-phenyl and 4-bromobenzyl thio substituent on the imidazole ring. Its synthesis typically involves the reaction of 4-bromobenzyl chloride with appropriate thiol derivatives followed by cyclization to form the imidazole ring.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of imidazole derivatives against various cancer cell lines. The compound This compound has been evaluated for its ability to inhibit cell growth, particularly in breast cancer (MDA-MB-231) and other tumor cell lines.
Case Study: Antiproliferative Effects
In a comparative study, various imidazole derivatives were tested for their IC50 values against MDA-MB-231 cells:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2g | 16.38 | MDA-MB-231 |
| 4f | 18.53 | HeLa |
| 2 | >100 | MDA-MB-231 |
The results indicated that 2g exhibited significant antiproliferative activity with an IC50 value of 16.38 µM , while other derivatives showed varying degrees of effectiveness, with some being less active (>100 µM) .
The mechanism by which these compounds induce apoptosis appears to involve disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c. This cascade activates caspases, ultimately resulting in programmed cell death .
Antifungal Activity
In addition to anticancer properties, This compound has demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
Antifungal Efficacy Table
The following table summarizes antifungal activity observed in various studies:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 2g | Candida albicans | 64 |
| 2g | Aspergillus niger | 64 |
| Control | Amikacin | <64 |
These findings suggest that the compound possesses moderate antifungal properties, comparable to established antifungal agents .
Enzyme Inhibition Studies
Another significant aspect of the biological activity of This compound is its role as an enzyme inhibitor. Specifically, it has been studied as a potential inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism.
Inhibition Data
A recent study reported that a derivative with a similar structure exhibited competitive inhibition against α-glucosidase with an IC50 value significantly lower than that of acarbose:
| Compound | IC50 (µM) |
|---|---|
| 6j (related) | 28.0 ± 0.6 |
| Acarbose | 750.0 |
This indicates that derivatives with the bromobenzyl thio substitution may serve as promising leads for developing new antidiabetic agents .
Q & A
Q. What are the established synthetic routes for 2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole?
The synthesis typically involves multi-step reactions:
- Imidazole Core Formation : Condensation of glyoxal derivatives with primary amines or ammonium acetate under reflux conditions .
- Substituent Introduction :
- The 4-bromobenzylthio group is introduced via nucleophilic substitution or thiol-ether coupling.
- The phenyl group at position 5 is incorporated using Suzuki-Miyaura cross-coupling with phenylboronic acid, often catalyzed by Pd/C or Pd(PPh₃)₄ in solvents like DMF or THF .
- Purification : Column chromatography or recrystallization ensures purity, with yields optimized by controlling reaction time (12–24 hrs) and temperature (60–80°C) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the thioether proton (S-CH₂) appears as a singlet near δ 4.2–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.01 for C₁₆H₁₄BrN₂S) .
- X-ray Crystallography : Resolves crystal packing and bond angles. SHELX software is widely used for structure refinement, requiring high-quality single crystals grown via slow evaporation .
Q. How can computational chemistry predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate reactivity toward electrophiles .
- Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., sulfur atom) for targeted modifications .
- Thermochemical Data : Atomization energies and ionization potentials are derived using exact-exchange terms to improve accuracy (average error <3 kcal/mol) .
Advanced Questions
Q. How can catalytic efficiency be optimized in synthesizing bromobenzylthio-imidazole derivatives?
- Catalyst Selection : SiO₂ nanoparticles enhance condensation reactions via Brønsted acid sites, reducing reaction time (from 24 hrs to 8 hrs) and improving yields (85% vs. 60% without catalyst) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cross-coupling reactions, while additives like K₂CO₃ neutralize HBr byproducts .
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., oxidation of thioether groups) by precise temperature control .
Q. What mechanistic insights explain regioselectivity in imidazole ring substitutions?
- Electronic Effects : Electron-withdrawing groups (e.g., Br) at the 4-bromobenzyl position direct electrophiles to the N-1 position via resonance stabilization .
- Steric Hindrance : Bulky substituents on the phenyl group (position 5) favor thiolation at the less hindered C-2 position .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (e.g., monosubstitution), while higher temperatures (80°C) drive thermodynamically stable disubstituted derivatives .
Q. How do structural analogs of this compound exhibit antimicrobial activity?
- Membrane Disruption : Benzimidazole derivatives with halogen substituents (Br, Cl) disrupt bacterial cell membranes, as shown in S. aureus MIC assays (IC₅₀ = 8–12 µM) .
- Enzyme Inhibition : Thioether-linked imidazoles inhibit fungal lanosterol demethylase (CYP51), validated via molecular docking studies with binding energies <−8.5 kcal/mol .
- SAR Analysis : Bromine enhances lipophilicity (logP ~3.2), improving bioavailability, while methyl groups reduce cytotoxicity (CC₅₀ >100 µM in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
